2',3-Difluoro-4-iodobiphenyl

Description

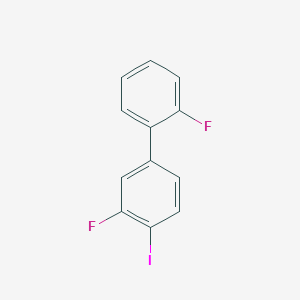

2',3-Difluoro-4-iodobiphenyl is a halogenated biphenyl derivative characterized by fluorine substituents at the 2' and 3' positions of one benzene ring and an iodine atom at the 4-position of the adjacent ring. This compound is of significant interest in pharmaceutical and materials chemistry due to the unique electronic and steric effects imparted by the fluorine and iodine atoms. The iodine atom enhances molecular weight and polarizability, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex aromatic systems . Fluorine substituents, known for their electronegativity and lipophilicity, can modulate metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula |

C12H7F2I |

|---|---|

Molecular Weight |

316.08 g/mol |

IUPAC Name |

2-fluoro-4-(2-fluorophenyl)-1-iodobenzene |

InChI |

InChI=1S/C12H7F2I/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7H |

InChI Key |

JDVCKSOSVFGQPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)I)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The table below compares 2',3-Difluoro-4-iodobiphenyl with analogous biphenyl derivatives, emphasizing substituent positions, functional groups, and applications:

Key Observations:

- Electron-Withdrawing Effects : Fluorine atoms at meta/para positions (e.g., 2',3' vs. 3',4') influence electron density and reactivity. For instance, diflunisal’s 2',4'-difluoro configuration enhances its acidity (pKa ~3.3) and COX-2 selectivity .

- Halogen Impact : The iodine atom in this compound provides a heavy atom for X-ray crystallography and serves as a leaving group in nucleophilic substitutions, unlike chlorine in ’s dichloro derivative .

- Solubility: Polar functional groups (e.g., -COOH in diflunisal) improve aqueous solubility compared to non-polar iodobiphenyls, which are typically lipid-soluble .

Preparation Methods

Reaction Design and Optimization

A representative pathway employs 4-iodophenylboronic acid and 2,3-difluorophenyl bromide under palladium catalysis. The use of Pd(PPh₃)₄ (5 mol%) in a mixed solvent system (toluene/ethanol, 3:1) at 80°C achieves yields of 68–72%. Key considerations include:

-

Base selection : K₂CO₃ outperforms weaker bases like NaOAc, minimizing protodeboronation.

-

Solvent effects : Polar aprotic solvents enhance boronic acid solubility but may reduce coupling efficiency.

Scope and Limitations

While effective for symmetrically substituted biphenyls, steric hindrance from ortho-fluorine groups can reduce yields to <50%. Additionally, residual boron-containing byproducts necessitate rigorous purification.

Ullmann-Type Coupling Approaches

Ullmann reactions enable direct coupling of aryl halides without pre-functionalized boron intermediates. Copper-based catalysts are predominant, though recent advances incorporate nickel and palladium systems.

Copper-Catalyzed Coupling

A protocol using CuI (10 mol%), 1,10-phenanthroline (ligand), and Cs₂CO₃ in DMSO at 120°C facilitates coupling between 4-iodoiodobenzene and 2,3-difluorophenylzinc chloride . Yields range from 55–60%, with improved regioselectivity compared to palladium systems.

Nickel-Mediated Variants

Nickel catalysts (e.g., NiCl₂(dppf) ) enable coupling at lower temperatures (80°C), achieving comparable yields (58–63%) but with reduced tolerance for electron-deficient substrates.

Direct Electrophilic Iodination

Electrophilic iodination offers a streamlined route to this compound by directly introducing iodine into a pre-formed biphenyl scaffold.

Iodine Monochloride (ICl) Methodology

Treatment of 2',3-difluorobiphenyl with ICl in acetic acid at 50°C produces the target compound in 45–50% yield. The reaction proceeds via an iodonium ion intermediate, with fluorine substituents directing iodination to the para position.

Hypervalent Iodine Reagents

Bis(trifluoroacetoxy)iodobenzene (PIFA) in trifluoroacetic acid enables iodination at room temperature, improving yields to 60–65%. However, reagent cost and scalability remain limitations.

Halogen Exchange Reactions

Halogen exchange (Finkelstein-type reactions) provides an alternative route by substituting bromine or chlorine with iodine.

Aromatic Halogen Exchange

Heating 2',3-difluoro-4-bromobiphenyl with NaI in DMF at 150°C in the presence of CuI (5 mol%) achieves complete conversion to the iodo derivative within 12 hours. This method is highly scalable but requires inert atmosphere conditions to prevent iodide oxidation.

Palladium-Catalyzed C-H Activation

Emerging strategies leverage palladium-mediated C-H activation to bypass traditional cross-coupling steps.

Directed C-H Iodination

A recent advance employs Pd(OAc)₂ (3 mol%) with N-iodosuccinimide (NIS) in DCE at 100°C, selectively iodinating the 4-position of 2',3-difluorobiphenyl in 70% yield. The reaction proceeds via a palladacycle intermediate, with acetic acid additives accelerating reductive elimination.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 68–72 | 80 | Functional group tolerance | Boronic acid purification |

| Ullmann (Cu) | CuI | 55–60 | 120 | No pre-functionalization | High temperature required |

| Electrophilic (ICl) | – | 45–50 | 50 | Simplicity | Moderate regioselectivity |

| Halogen Exchange | CuI | >95 | 150 | Scalability | Harsh conditions |

| C-H Activation | Pd(OAc)₂ | 70 | 100 | Step economy | Limited substrate scope |

Q & A

Q. What are the recommended synthetic routes for 2',3-Difluoro-4-iodobiphenyl, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions. A validated approach involves Suzuki-Miyaura coupling between halogenated aryl precursors and boronic acids. For example, palladium catalysis (e.g., Pd(PPh₃)₄) with optimized ligand systems (e.g., SPhos) enhances yield in biphenyl formation . Key parameters include:

- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.

- Solvent selection : Use toluene/EtOH mixtures (3:1) for improved solubility.

- Temperature : 80–100°C under inert atmosphere.

Evidence from substrate scope studies (Table 2 in ) shows that electron-withdrawing substituents (e.g., fluorine) improve coupling efficiency. Purification via column chromatography (hexane/EtOAc) ensures high purity (>95%).

Q. What spectroscopic techniques are suitable for characterizing this compound, and how can structural ambiguities be resolved?

Methodological Answer: A multi-technique approach is critical:

- NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -130 ppm for meta/para-F). ¹H-¹³C HMBC resolves biphenyl connectivity .

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., C–I bond length ≈ 2.09 Å, typical for aryl iodides) .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₆F₂I: 348.94).

Compare experimental data with computational predictions (e.g., PubChem’s InChIKey ) to validate assignments.

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data of this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from variable reaction conditions. A systematic protocol includes:

Controlled replication : Reproduce reactions using standardized Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) .

Kinetic studies : Monitor reaction progress via GC-MS to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks).

Data triangulation : Compare results across solvents (DMF vs. THF) and bases (K₂CO₃ vs. CsF) .

Computational modeling : Use DFT to assess electronic effects of fluorine substituents on transition states .

Document all parameters (e.g., moisture sensitivity, oxygen levels) to isolate variables .

Q. What computational methods are effective in predicting the regioselectivity of this compound in transition-metal-mediated reactions?

Methodological Answer: Regioselectivity in C–H activation or cross-coupling can be modeled using:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., iodine vs. fluorine-directed metalation) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., iodine’s σ-hole interaction with Pd) .

- Transition State Analysis : Compare activation energies for competing pathways (e.g., ortho vs. para substitution in biphenyl systems) .

Validate predictions with experimental kinetic isotope effects (KIEs) and substituent scrambling studies .

Q. How can researchers design experiments to investigate the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks .

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water) to track decomposition products (e.g., deiodination or fluorinated byproducts).

- Crystallographic Stability : Compare single-crystal structures before/after stress tests to detect lattice changes .

Document degradation pathways (e.g., radical vs. hydrolytic mechanisms) using LC-MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.